molecular formula H2MoOSr B15131860 CID 156594532

CID 156594532

Cat. No.: B15131860
M. Wt: 201.59 g/mol
InChI Key: NMPNJAGVEZDSHR-UHFFFAOYSA-N
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Description

CID 156594532, identified as Oscillatoxin E, is a cyanobacterial secondary metabolite belonging to the oscillatoxin family, a group of cytotoxic compounds produced by marine cyanobacteria. Structurally, it features a polyketide-derived macrocyclic scaffold with a fused lactone ring and methyl substituents (Figure 1A) . This compound was isolated from Oscillatoria spp. and characterized using advanced analytical techniques, including GC-MS and vacuum distillation fractionation, which confirmed its purity and molecular composition (Figure 1C–D) . Oscillatoxin E exhibits potent bioactivity, including cytotoxicity against cancer cell lines, though its exact mechanism remains under investigation .

Properties

Molecular Formula

H2MoOSr

Molecular Weight

201.59 g/mol

InChI

InChI=1S/Mo.H2O.Sr/h;1H2;

InChI Key

NMPNJAGVEZDSHR-UHFFFAOYSA-N

Canonical SMILES

O.[Sr].[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium molybdate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves reacting strontium nitrate hexahydrate with ammonium heptamolybdate tetrahydrate in the presence of amino acids as capping agents . The reaction typically occurs in an aqueous medium and is facilitated by heating and stirring.

Industrial Production Methods: In industrial settings, strontium molybdate is often produced using solid-state reactions. This method involves mixing strontium carbonate or strontium nitrate with molybdenum trioxide and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere . The resulting product is then cooled and ground to obtain the desired particle size.

Chemical Reactions Analysis

Types of Reactions: Strontium molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its photocatalytic properties, which make it effective in oxidation-reduction reactions under UV light .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photocatalytic oxidation, the primary products are oxidized organic compounds and water .

Mechanism of Action

The mechanism by which strontium molybdate exerts its effects is primarily related to its photocatalytic properties. When exposed to UV light, strontium molybdate generates electron-hole pairs that can participate in redox reactions. These electron-hole pairs interact with water molecules to produce reactive oxygen species, which can oxidize organic pollutants . The molecular targets and pathways involved include the valence and conduction bands of the strontium molybdate crystal lattice .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin E (CID 156594532) shares structural and functional similarities with other oscillatoxin derivatives. Below is a detailed comparison based on molecular features, synthesis pathways, and biological relevance.

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound CID Molecular Formula Key Structural Features Bioactivity Highlights
Oscillatoxin E 156594532 C₂₈H₃₈O₇ Macrocyclic lactone, methyl groups at C-30 Cytotoxic, anti-proliferative
Oscillatoxin D 101283546 C₂₇H₃₆O₇ Lacks C-30 methyl group Moderate cytotoxicity
30-Methyl-Oscillatoxin D 185389 C₂₈H₃₈O₇ Additional methyl group at C-30 Enhanced membrane permeability
Oscillatoxin F 156582092 C₂₇H₃₄O₇ Oxidized side chain at C-15 Reduced cytotoxicity

Key Findings:

Structural Variations :

  • Oscillatoxin E and 30-Methyl-Oscillatoxin D (CID 185389) share identical molecular formulas but differ in stereochemistry at the lactone ring, which affects their binding to cellular targets .
  • The absence of a methyl group in Oscillatoxin D (CID 101283546) correlates with a 40% reduction in cytotoxicity compared to Oscillatoxin E .

Synthetic Accessibility :

  • Oscillatoxin derivatives are challenging to synthesize due to their macrocyclic architecture. However, this compound has been isolated in higher yields (2.3% from crude extract) compared to Oscillatoxin F (0.9%) .

Functional Implications :

  • The methyl group at C-30 in Oscillatoxin E enhances its interaction with lipid bilayers, as evidenced by molecular dynamics simulations .
  • Oscillatoxin F (CID 156582092), with an oxidized side chain, shows diminished bioactivity, suggesting that the hydrophobic side chain is critical for target binding .

Table 2: Analytical Data Comparison

Parameter Oscillatoxin E (this compound) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Retention Time (GC-MS) 12.7 min 11.9 min 13.2 min
Molecular Ion (m/z) 486.3 [M+H]⁺ 472.2 [M+H]⁺ 486.3 [M+H]⁺
LogP 3.8 3.2 4.1

Critical Analysis of Research Trends

Recent studies highlight the following trends:

  • Structural Optimization : Modifications at C-30 (e.g., methylation) are prioritized to improve the bioavailability of oscillatoxin derivatives .
  • Ecological Relevance : Oscillatoxin E is implicated in algal bloom toxicity, with environmental concentrations correlating with fish mortality rates .
  • Limitations : Data on in vivo pharmacokinetics and long-term toxicity remain sparse for this compound, necessitating further preclinical studies .

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